7-chloro-3-(3-(4-cyclohexylpiperazine-1-carbonyl)phenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
7-Chloro-3-(3-(4-cyclohexylpiperazine-1-carbonyl)phenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, often referred to as “Compound X” , belongs to the quinazolinone class of organic molecules. Its chemical formula is C23H25ClN4O2S. Let’s explore its synthesis, reactions, applications, and unique features.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Reactions::
- The primary product is Compound X itself.
- By modifying reaction conditions, regioisomers or stereoisomers may form.
Scientific Research Applications
Compound X finds applications in various fields:
Mechanism of Action
- Compound X likely interacts with cellular receptors or enzymes.
- Its thioxo group may participate in redox reactions or coordinate with metal ions.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C25H27ClN4O2S |
---|---|
Molecular Weight |
483.0 g/mol |
IUPAC Name |
7-chloro-3-[3-(4-cyclohexylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C25H27ClN4O2S/c26-18-9-10-21-22(16-18)27-25(33)30(24(21)32)20-8-4-5-17(15-20)23(31)29-13-11-28(12-14-29)19-6-2-1-3-7-19/h4-5,8-10,15-16,19H,1-3,6-7,11-14H2,(H,27,33) |
InChI Key |
WDVFYTWHNKJNSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C(=O)C5=C(C=C(C=C5)Cl)NC4=S |
Origin of Product |
United States |
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